5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
The compound 5-methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative with strategic substitutions at positions 2, 3, 5, and 5. The pyrazolo[1,5-a]pyrimidine core is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . Key structural features include:
- Position 2: A trifluoromethyl (-CF₃) group, which enhances lipophilicity and metabolic stability .
- Position 3: A 4-methylphenyl group, contributing to hydrophobic interactions in target binding .
- Position 5: A methyl group, simplifying synthetic accessibility while maintaining steric compatibility .
- Position 7: A 4-methylpiperazinyl group, improving solubility and bioavailability through its basic nitrogen .
This compound is synthesized via regioselective multicomponent reactions or nucleophilic aromatic substitution (SNAr), as seen in analogous pyrazolo[1,5-a]pyrimidine derivatives . Its structural complexity and substituent diversity make it a candidate for drug discovery, particularly in oncology and infectious diseases.
Properties
IUPAC Name |
5-methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5/c1-13-4-6-15(7-5-13)17-18(20(21,22)23)25-28-16(12-14(2)24-19(17)28)27-10-8-26(3)9-11-27/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDILMEPZMLURPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCN(CC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic system.
Introduction of Substituents: The methyl, trifluoromethyl, and piperazinyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Comparative Insights:
Position 7 Modifications :
- The target compound’s 4-methylpiperazinyl group at position 7 distinguishes it from analogs with trifluoromethyl (e.g., ) or ketone groups (e.g., 9j in ). The piperazine moiety enhances water solubility, a critical factor for oral bioavailability . In contrast, the trifluoromethyl group in increases metabolic resistance but reduces solubility .
- The pyridinyl-piperazine derivative () shows higher target affinity due to π-π stacking interactions but may suffer from faster metabolic clearance compared to the target’s simpler 4-methylpiperazine .
Trifluoromethyl vs. Methyl Groups :
- The 2-CF₃ group in the target compound provides greater electronegativity and steric bulk compared to the 2-methyl group in . This difference likely influences binding to hydrophobic pockets in target proteins .
Biological Activity Correlations :
- Compounds with a 7-ketone group (e.g., 9j) demonstrate anti-mycobacterial activity, suggesting that hydrogen-bonding at position 7 is critical for this action . The target compound’s piperazinyl group may redirect activity toward different targets, such as serotonin receptors or kinases .
Biological Activity
5-Methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 365.37 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine core, substituted with a trifluoromethyl group and a piperazine moiety, which are known to enhance biological activity.
Anticancer Activity
Recent studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 18.94 ± 0.90 | |
| This compound | HCT-116 | 8.64 ± 0.44 | |
| Doxorubicin (control) | MCF-7 | 7.45 ± 0.91 |
The results indicate that the compound exhibits moderate to good anti-tumor effects across the tested cell lines, with an IC50 value against HCT-116 that is competitive with doxorubicin.
The mechanism by which pyrazolo[1,5-a]pyrimidines exert their anticancer effects primarily involves inhibition of cyclin-dependent kinases (CDKs). The compound has been shown to bind effectively to CDK2, a key regulator of cell cycle progression.
Table 2: Binding Affinity of Pyrazolo[1,5-a]pyrimidine Derivatives to CDK2
| Compound | Docking Score (Kcal/mol) | Interaction Type | Interacting Amino Acids |
|---|---|---|---|
| This compound | -9.8 | Hydrogen bonds | Asp145, Glu151 |
| Reference Compound (Roscovitine) | -10.2 | Hydrogen bonds | Asp145, Glu151 |
The docking studies suggest that the binding affinity of this compound is comparable to established CDK inhibitors like roscovitine, indicating a strong potential for therapeutic use in cancer treatment.
Case Studies
A notable study conducted by Elbakry et al. synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their cytotoxicity against various human cancer cell lines. The study revealed that compounds with specific substitutions on the pyrazolo ring exhibited enhanced potency against cancer cells compared to standard chemotherapeutics like doxorubicin.
Additionally, another research effort highlighted the selectivity of these compounds toward CK2 kinase inhibition, which plays a critical role in tumorigenesis and cancer cell proliferation. The findings from this study demonstrated that certain derivatives could inhibit CK2 activity at nanomolar concentrations while showing minimal off-target effects.
Q & A
What are the optimal synthetic protocols for preparing 5-methyl-3-(4-methylphenyl)-7-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield and purity?
(Basic Research Question)
Answer:
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of aminopyrazoles with β-diketones or analogous electrophiles. For this compound, key steps include:
- Core Formation : Reacting 3-(4-methylphenyl)-5-methyl-1H-pyrazol-5-amine with trifluoromethyl-substituted diketones under reflux (433–438 K) in solvents like ethanol or methanol .
- Piperazine Substitution : Introducing the 4-methylpiperazinyl group via nucleophilic substitution or coupling reactions. Optimizing solvent polarity (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) improves regioselectivity .
- Purification : Recrystallization from ethanol/acetone mixtures (1:1) enhances purity, as demonstrated for analogous compounds .
Critical Factors : Elevated temperatures (~433 K) and anhydrous conditions minimize side reactions. Yields range from 60–70%, with impurities often arising from incomplete cyclization or unreacted intermediates.
How can structural discrepancies in pyrazolo[1,5-a]pyrimidine derivatives be resolved using advanced characterization techniques?
(Basic Research Question)
Answer:
Structural ambiguities (e.g., regiochemistry of substituents) are resolved via:
- X-ray Crystallography : Definitive confirmation of the pyrazolo[1,5-a]pyrimidine core and substituent positions, as shown for 3-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-methyl derivatives .
- Multinuclear NMR : ¹H/¹³C/¹⁹F NMR distinguishes trifluoromethyl groups (δ ~ -60 ppm in ¹⁹F NMR) and piperazine protons (δ 2.3–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formulas (e.g., C₂₄H₂₅F₃N₆ for the target compound) .
What in vitro assays are suitable for evaluating the biological activity of this compound, and how do structural modifications impact target selectivity?
(Basic Research Question)
Answer:
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to screen against kinases (e.g., CDK2), with IC₅₀ values compared to reference inhibitors .
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) .
- Structural Impact : The 4-methylpiperazinyl group enhances solubility and modulates affinity for adenosine receptors, while the trifluoromethyl group improves metabolic stability .
How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data among pyrazolo[1,5-a]pyrimidine analogs?
(Advanced Research Question)
Answer:
Conflicting data (e.g., varying IC₅₀ values against CDK2) arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at position 2 enhance kinase binding, while bulky aryl groups at position 3 may sterically hinder target interactions .
- Piperazine Modifications : N-Methylation versus N-benzylation alters logP and membrane permeability, impacting cellular uptake .
Methodology : - Perform CoMFA or molecular docking to map steric/electrostatic interactions with targets (e.g., CDK2 ATP-binding pocket) .
- Compare pharmacokinetic profiles (e.g., plasma stability assays) to correlate structural changes with in vivo efficacy .
What strategies address contradictory synthetic yields reported for pyrazolo[1,5-a]pyrimidine derivatives in literature?
(Advanced Research Question)
Answer:
Yield discrepancies (e.g., 60% vs. 75% for similar routes) stem from:
- Reagent Purity : Impure β-diketones or aminopyrazoles reduce efficiency. Use HPLC-grade reagents .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(OAc)₂) with ligands (XPhos) improve cross-coupling steps .
- Workup Protocols : Column chromatography (silica gel, hexane/EtOAc) versus recrystallization affects recovery .
Validation : Reproduce reactions under inert atmosphere (N₂/Ar) and monitor via TLC/LC-MS to identify bottlenecks .
How can researchers mitigate by-product formation during the introduction of the 4-methylpiperazinyl group?
(Advanced Research Question)
Answer:
Common by-products (e.g., N-alkylated isomers) are minimized by:
- Temperature Control : Maintain ≤ 343 K during piperazine coupling to prevent over-alkylation .
- Protecting Groups : Use Boc-protected piperazine, followed by deprotection with TFA .
- HPLC Monitoring : Track reaction progress and isolate intermediates using reverse-phase C18 columns .
What mechanistic insights explain the dual kinase and antimicrobial activities of this compound?
(Advanced Research Question)
Answer:
The dual activity arises from:
- Kinase Inhibition : The pyrazolo[1,5-a]pyrimidine core mimics ATP’s purine moiety, competing for binding in kinase catalytic sites .
- Antimicrobial Action : The trifluoromethyl group disrupts bacterial membrane integrity via hydrophobic interactions .
Validation : - Molecular Dynamics Simulations : Model interactions with CDK2 (kinase) and S. aureus GyrB (antimicrobial target) .
- Resistance Studies : Serial passage assays under sub-MIC conditions identify mutation hotspots in target pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
